molecular formula C19H29ClN2O2S B2736506 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride CAS No. 2309185-47-3

2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2736506
CAS No.: 2309185-47-3
M. Wt: 384.96
InChI Key: BOHXDYUNLWGWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylsulfanyl group, a methoxypyrrolidinyl group, and a piperidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The methoxypyrrolidinyl and piperidinyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxypyrrolidinyl and piperidinyl groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S.ClH/c1-23-18-9-12-21(13-18)17-7-10-20(11-8-17)19(22)15-24-14-16-5-3-2-4-6-16;/h2-6,17-18H,7-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHXDYUNLWGWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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